2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the formation of the acetohydrazide moiety through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H17ClN4O3S3 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17ClN4O3S3/c1-27-16-8-13(4-7-15(16)25)9-21-22-17(26)11-29-19-24-23-18(30-19)28-10-12-2-5-14(20)6-3-12/h2-9,25H,10-11H2,1H3,(H,22,26)/b21-9+ |
InChI Key |
LVFDNPQDMKQIQE-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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